Journal Name:Green Chemistry Letters and Reviews
Journal ISSN:1751-8253
IF:6.016
Journal Website:http://www.tandfonline.com/toc/tgcl20/current
Year of Origin:2007
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:61
Publishing Cycle:
OA or Not:Yes
Green Chemistry Letters and Reviews ( IF 6.016 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.carbon.2023.118294
The effects of water and CO2 exposure on the performance of epoxy-based coatings under conditions commonly found in pipeline applications are investigated. The permeability of fusion bonded epoxy (FBE) decreases as CO2 pressure increases and the presence of water facilitates gas transport through the coating. The latter is in conflict with theories of competitive transport in gas/vapor systems, in which water is the predominant permeant for its lower kinetic diameter and higher condensability. Our results show that this anomaly was due to the dynamic transformation of permeable channels in the coating structure. Microstructural characterization of FBE after exposure to CO2/H2O mixtures showed that carbonation of wollastonite fillers results in a change in shape and chemical composition of these filler particles. To verify these findings for the coating in the presence of adhesion forces, electrochemical impedance spectroscopy (EIS) was also used. Initially, the carbonation of fillers led to an increase in the pore resistance of the coating, which was attributed to the plugging of micropore channels on the coating surface. However, the subsequent decreasing trend of this parameter suggested that water infiltration into the coating had increased due to this degradation. This transformation facilitates the easier penetration of water and dissolved gas to the underlying substrate. Consequently, the accumulation of water inside the coating increases the dielectric constant, resulting in a higher capacitance of the coating. It appears that high concentrations of CO2 in wet conditions, even at low pressures, can have negative impacts on the barrier performance of the coating.
Green Chemistry Letters and Reviews ( IF 6.016 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.carbon.2023.118320
The electrocatalytic reduction of CO2 to CO is an attractive approach for converting the greenhouse gas to value-added chemicals. However, current catalysts still suffer from low catalytic reactivity and low CO selectivity. Here, we report the synthesis of a series of N-doped carbon catalysts by thermal annealing of the mixture of urea and carbon in argon under varied temperatures, enabling the rational modulation of N species in carbon. The as-prepared NC-650 catalyst with pyrrolic N as the dominant N species can preferentially reduce CO2 to CO with almost 100% CO selectivity over a broad potential range (−0.45 to −1.05 V), coupled with remarkable long-term stability for over 300 h. DFT calculations reveal that the pyrrolic N site is unsaturated (valence state), which favors the formation of the N–COOH unit geometrically and electronically via proton-coupled electron transfer while inhibit hydrogen liberation, resulting in high CO2RR reactivity and CO selectivity of the NC-650 catalyst.
Green Chemistry Letters and Reviews ( IF 6.016 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.carbon.2023.118268
Carbon-based two-dimensional (2D) materials, with graphene being the most prominent example, are some of the strongest materials existing today due to their covalent bonding but at the same time also the most fragile, with fracture toughness close to that of an ideally brittle solid, due to their intrinsic lack of effective dissipation mechanisms. Here, by investigating fracture mechanisms in monolayer amorphous carbon (MAC), we reveal a novel strategy to toughen 2D materials through lattice disorder. It is shown that lattice disorder results in rippling which can alleviate stress concentration in the vicinity of crack-tips and render MAC flaw tolerant. Consequently, MAC outperforms graphene in resisting brittle fracture and endures larger strain to failure in the presence of a preexisting crack. Our work sheds light on the mechanisms of crack propagation in MAC and also suggests that it might be generally possible to design tough 2D materials through lattice disorder.
Green Chemistry Letters and Reviews ( IF 6.016 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.carbon.2023.118275
A simple sensing methodology for rapid detection of multiple biomolecules in human health diagnostics remains a significant challenge. Herein, we developed a novel dispersant-free supra single-walled carbon nanotube (supra SWCNT)-coated glassy carbon electrode (GCE) for simultaneous sensing of biomolecules, such as ascorbic acid (AA), dopamine (DA), and uric acid (UA), in ex vivo mouse tissues. Supra SWCNTs with stable hydrogen bonds were synthesized via a simple chemical modification, after which they were characterized and confirmed using different physicochemical and electrochemical techniques. The supra SWCNT-coated GCE exhibited simultaneous sensing of AA, DA, and UA at linear dynamic ranges with lower detection limits of 12, 0.02, and 0.36 μM, respectively. Furthermore, they demonstrated high selectivity (with co-existing interference) and excellent reproducibility for effective sensing of the target biomolecules in different real samples. The rapid functioning, low cost, scalable preparation, and enhanced applicability for simultaneous sensing of target biomolecules in Parkinson's disease-induced mouse liver, kidney, and brain tissues suggest the suitability of the developed sensor for real-world applications.
Green Chemistry Letters and Reviews ( IF 6.016 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.carbon.2023.118278
To optimize the electromagnetic wave performance for absorbers, it is crucial to implement rational structural designs and integrate multiple loss modes in a coordinated manner. Here, three-dimensional (3D) porous macroscopic coral-like Co/CoO/reduced graphene oxide aerogels (Co/CoO/RGO), are successfully fabricated by an ice-templated freeze-drying and thermal reduction techniques, and their pore structures, involving aperture and total pore volume, are availably regulated by manipulating the water addition. The electromagnetic parameters and electromagnetic wave performance appear strong response toward the variation of pore structure. By controlling the pore structure, these parameters can be efficaciously tunned, thus manipulating the performance. The optimized absorption performance is obtained when the water addition is 1 ml, the minimum reflection loss reaches to −61.8 dB and the effective bandwidth is 4.2 GHz. Such good performance is inseparable with the 3D crosslinked conductive framework, the hybrid of magnetic and dielectric units, numerous heterointerfaces and countless pores walls in aerogels, which brings multiple electromagnetic wave loss mechanism. Moreover, it is very important that Co/CoO/RGO aerogels also integrate good hydrophobicity and heat insulation properties, allowing their application in harsh conditions. This work shows the potential of pore structural control engineering for producing multifunctional aerogels.
Green Chemistry Letters and Reviews ( IF 6.016 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.carbon.2023.118272
We report here observations in real time of the aligning effect of electric fields during the synthesis of carbon nanotubes in an environmental transmission electron microscope (ETEM). Growths took place using C2H2 as precursor gas at ∼10−4 mbar, a temperature of ∼700 °C and within a micro-capacitor incorporated in a specifically-designed heating micro-chip. Individual nanotubes are easily resolved as they appear as extremely straight lines growing parallel to the electric field. These nanotubes are predominantly Single Wall Carbon Nanotubes (SWNTs). Owing to the very good alignment of nanotubes in the object plane of the microscope we can obtain unprecedented excellent determination of the nanotubes’ growth rates and follow them dynamically. Constant growth rates are observed in most cases but other behaviours are observed such as growth rate acceleration. For low applied voltages the growing nanotubes can cross the gap and connect to the opposite electrode although some are destroyed by mechanical failure or during the contact. For high applied fields and positive biasing allowing Field Emission (FE), the growth is limited within the gap as FE can occur during growth leading to new saturation or destruction processes. These different mechanisms are presented as well as the observed balance between electrostatic and adhesion forces.
Green Chemistry Letters and Reviews ( IF 6.016 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.carbon.2023.118252
This study focuses on the design, additive manufacturing, and characterization of porous carbon-based structures in the form of a triply periodic minimal surface (TPMS) with outstanding mechanical properties and oxidation resistance, combined with good electrical and thermal conductivity. Binder jetting (BJ) of graphite-carbon black powders was used to 3D print computational models of three TPMS with different topologies and geometric porosities. Infiltration and pyrolysis (PIP) with furan resin was then performed to densify the parts. Composite materials, comprising a highly disordered carbon matrix binding well-crystallized graphite grains, were obtained. The printed and pyrolyzed samples are highly porous TPMS cylinders with diameter, height and a surface thickness of ∼19 mm, ∼33 mm and 0.76 mm, respectively. The samples have a skeleton intrinsic porosity of 20%, of which 8% is open, meaning that the material could potentially be further infiltrated and densified. Nevertheless, the samples have better mechanical properties than compressed carbon-graphite composites, as well as 3D-printed carbon produced by direct ink writing and stereolithography. High-temperature tests showed that, although the amorphous carbon matrix is more prone to oxidation than the graphite grains, the overall oxidation resistance remains exceptionally high. These properties allow for applications as Joule resistors and in seasonal thermal storage.
Green Chemistry Letters and Reviews ( IF 6.016 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.carbon.2023.118293
Recent experimental reports on the realizations of two-dimensional (2D) networks of the C60-based fullerenes with anisotropic and nanoporous lattices represent a significant advance, and create exciting prospects for the development of a new class of nanomaterials. In this work, we employed theoretical calculations to explore novel C60-based fullerene lattices and subsequently evaluate their stability and key physical properties. After the energy minimization of extensive structures, we could detect novel 2D, 1D and porous carbon C60-based networks, with close energies to that of the isolated C60 cage. Density functional theory results confirm that the C60-based networks can exhibit remarkable thermal stability, and depending on their atomic structure show metallic, semimetallic or semiconducting electronic nature. Using the machine learning interatomic potentials, thermal and mechanical responses of the predicted nanoporous 2D lattices were investigated. The estimated thermal conductivity of the quasi-hexagonal-phase of C60 fullerene is shown to be in an excellent agreement with the experimental measurements. Despite of different atomic structures, the anisotropic room temperature lattice thermal conductivity of the fullerene nanosheets are estimated to be in the order of 10 W/mK. Unlike the majority of carbon-based 2D materials, C60-based counterparts noticeably are predicted to show positive thermal expansion coefficients. Porous carbon C60-based networks are found to exhibit superior mechanical properties, with tensile strengths and elastic modulus reaching extraordinary values of 50 and 300 GPa, respectively. The theoretical results presented in this work provide a comprehensive vision on the structural, energetic, electronic, thermal and mechanical properties of the C60-based fullerene networks.
Green Chemistry Letters and Reviews ( IF 6.016 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.carbon.2023.118310
In this paper, we present the three first stages currently known Ba-based Graphite Intercalation Compounds (GIC). They are synthesized using the LiCl-KCl molten salts method, which is especially efficient in order to help the intercalation of barium into the 2D graphitic galleries. According to the chosen reaction conditions, it is possible to obtain either the BaC6 binary compound or one of the two quaternary phases whose intercalated sheets contain simultaneously lithium, potassium and barium. By combining X-ray diffraction measurements and ion beam analyses for these compounds, their chemical formula is well established: Li0.2K0.6Ba0.35C6 for the α-phase, Li0.2K0.75Ba0.6C6 for the β one and BaC6 for the binary.The intercalated sheets of this last compound are single-layered. Its repeat distance reaches 529 pm and its 2D unit cell is hexagonal and commensurate with the graphene one with a parameter of 430.6 pm However, α- and β-phases are much more complex. For α- compound, the intercalated sheets are three-layered with an interplanar distance of 650 pm, while for β-phase, they are six-layered and the interplanar distance reaches 950 pm Both 2D unit cells are hexagonal, with a planar lattice parameter a of 1074 pm and 1280 pm respectively.Finally, a model of reaction mechanism is proposed, which breaks down the intercalation process into several steps: intercalation of lithium (LiC6), then replacement by barium (BaC6), next, formation of the β-phase, and ultimately its elimination to the benefit of the α one. Thus, this latter appears as the most stable GIC in this LiCl-KCl molten medium.
Green Chemistry Letters and Reviews ( IF 6.016 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.carbon.2023.118295
It is well known that alkali metals can intercalate into graphite to form graphite intercalation compounds but the structural change of graphite induced by alkali metals has been paid less attention. Herein, we report that alkali metals (Li, Na, K) induce the phase transition from ABC-stacking (or 3R phase) to AB-stacking (or 2H phase) of graphite. Specifically, for the graphite powder containing ∼45% 3R phase in a mixed phase, the temperature needed to ensure a complete stacking phase transition is 600 °C, 500 °C or 350 °C, for Li, Na or K, respectively, much lower than that needed in bare annealing (1800 °C) while without these alkali metals. Simulations based on density functional theory (DFT) suggest that the charge transfer from alkali metals to graphene distinctly lowers the energy barrier of transition, explaining the different phase transition temperatures for these alkali metals.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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7.40 | 20 | Science Citation Index Expanded | Not |
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